molecular formula C12H7N3O3 B1626496 10-Oxo-10H-pyridazino[6,1-b]quinazoline-2-carboxylic acid CAS No. 74163-13-6

10-Oxo-10H-pyridazino[6,1-b]quinazoline-2-carboxylic acid

Cat. No. B1626496
Key on ui cas rn: 74163-13-6
M. Wt: 241.2 g/mol
InChI Key: ZMKKVDIUCIRSCE-UHFFFAOYSA-N
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Patent
US04250177

Procedure details

A precipitate is obtained when a mixture of methyl anthraniliate (4.78 g, 31.6 mmol), 6-chloropyridazine-3-carboxylic acid (5.0 g, 31.6 mmol) and 50 ml of acetic acid is heated at reflux for 21 hrs; m.p. 246°-50° C. This crude material is recyrstallized from pyridine giving the anlytical sample, m.p. 239°-43° C. (dec.).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[N:6][C:5]([C:8]([OH:10])=[O:9])=[CH:4][CH:3]=1.[C:11]([OH:14])(=O)[CH3:12]>N1C=CC=CC=1>[O:14]=[C:11]1[C:12]2[CH:8]=[CH:5][CH:4]=[CH:3][C:2]=2[N:7]=[C:2]2[CH:3]=[CH:4][C:5]([C:8]([OH:10])=[O:9])=[N:6][N:7]12

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=CC=C(N=N1)C(=O)O
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A precipitate is obtained when
TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 21 hrs
Duration
21 h

Outcomes

Product
Name
Type
Smiles
O=C1N2C(=NC=3C=CC=CC13)C=CC(=N2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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